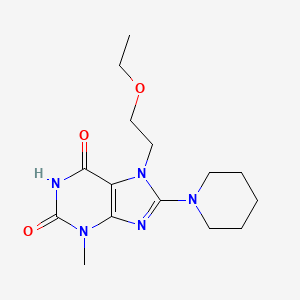

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common route includes:

Starting Material: The synthesis begins with a purine derivative.

Alkylation: The purine derivative undergoes alkylation with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate.

N-Methylation: The intermediate product is then subjected to N-methylation using methyl iodide.

Piperidine Substitution: Finally, the compound is reacted with piperidine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain.

Reduction: Reduction reactions may target the purine ring or the piperidine moiety.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidation typically yields hydroxylated or ketone derivatives.

Reduction: Reduction can produce deoxygenated or hydrogenated derivatives.

Substitution: Substitution reactions yield various substituted purine derivatives.

Applications De Recherche Scientifique

Research indicates that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The compound has been found to:

- Inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.

- Modulate the NLRP3 inflammasome pathway, crucial for inflammatory responses.

These properties suggest potential applications in treating chronic inflammatory conditions such as arthritis and gout.

Antioxidant Properties

Studies have demonstrated that the compound can:

- Scavenge free radicals and reduce oxidative stress.

This activity may be beneficial in conditions where oxidative damage is a concern, such as neurodegenerative diseases.

Pharmacological Applications

Given its biological activities, 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in pharmacology:

-

Chronic Inflammation Management

- Targeting inflammatory pathways could lead to new treatments for diseases like rheumatoid arthritis.

-

Neuroprotection

- The antioxidant properties may contribute to protective strategies against neurodegenerative disorders.

-

Metabolic Disorders

- The inhibition of xanthine oxidase suggests a role in managing hyperuricemia and associated conditions like gout.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on macrophage cell lines. Results showed significant downregulation of inflammatory markers when stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals. The compound inhibited NF-kB activation, a key transcription factor in inflammation.

Case Study 2: Xanthine Oxidase Inhibition

Another research effort focused on the compound's impact on xanthine oxidase activity. The results indicated that it effectively reduced uric acid production, highlighting its potential for treating hyperuricemia.

Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β and TNF-α | Arthritis, gout |

| Antioxidant | Free radical scavenging | Neuroprotection |

| Xanthine Oxidase Inhibition | Reduction of uric acid production | Hyperuricemia management |

Mécanisme D'action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-(2-hydroxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific ethoxyethyl side chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Activité Biologique

Molecular Structure

- Molecular Formula : C₁₈H₂₃N₅O₂

- Molecular Weight : 345.41 g/mol

- CAS Number : 1446263-38-2

Structural Characteristics

The compound features a purine core, which is a common structural motif in many biologically active molecules. The presence of the piperidine ring and the ethoxyethyl substituent contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. This could implicate the compound in various therapeutic areas, particularly in oncology and neurology.

Anticancer Activity

A study highlighted its potential as an anticancer agent, particularly against cancers characterized by deficiencies in the MTAP (methylthioadenosine phosphorylase) pathway. The compound was shown to inhibit cell proliferation in MTAP-deficient cancer cell lines, suggesting a targeted therapeutic approach for these malignancies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, possibly providing benefits in conditions like Alzheimer's disease or other neurodegenerative disorders. The piperidine moiety is believed to enhance central nervous system penetration, increasing its efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest it has favorable absorption characteristics, with moderate bioavailability and a half-life conducive to once-daily dosing regimens.

Study 1: Anticancer Efficacy

In vitro assays demonstrated that this compound significantly reduced the viability of MTAP-deficient cancer cells by inducing apoptosis through caspase activation pathways. The IC50 values were reported at concentrations lower than those required for normal cells, indicating selectivity .

Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain. Behavioral assessments showed improved cognitive function compared to control groups, supporting its potential as a neuroprotective agent .

Data Summary Table

Propriétés

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-3-23-10-9-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h3-10H2,1-2H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACTGOHGVVREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.